Mestanolon

Übersicht

Beschreibung

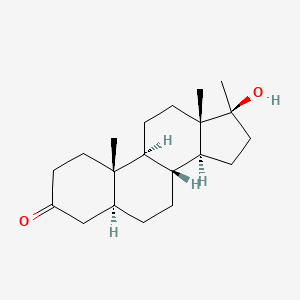

Mestanolone, also known as methylandrostanolone, is a synthetic anabolic-androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its strong androgenic effects and weak anabolic effects. Mestanolone was first synthesized in 1935 and introduced for medical use in the 1950s. It has been used to treat conditions such as male hypogonadism and androgen deficiencies .

Wissenschaftliche Forschungsanwendungen

Mestanolone has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of other anabolic steroids.

Biology: Studied for its effects on muscle growth and androgen receptor binding.

Medicine: Used to treat male hypogonadism and androgen deficiencies. It has also been explored for potential use in treating breast cancer and postmenopausal osteoporosis.

Industry: Utilized in the development of performance-enhancing drugs for bodybuilding and athletics.

Wirkmechanismus

Target of Action

Mestanolone, a synthetic anabolic-androgenic steroid (AAS), primarily targets the androgen receptors within the body’s cells . These receptors are the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Mode of Action

Mestanolone exerts its effects by mimicking the actions of natural male hormones known as androgens . By binding to androgen receptors within the body’s cells, it triggers a series of physiological responses leading to increased muscle mass, improved strength, and rapid fat loss . These effects are achieved through several mechanisms, including the promotion of protein synthesis, inhibition of protein breakdown, and regulation of fat metabolism .

Biochemical Pathways

Mestanolone is very similar in its effects to androstanolone (dihydrotestosterone; DHT), and can be thought of as an orally active version of this AAS . Due to inactivation by 3α-hydroxysteroid dehydrogenase (3α-hsd) in skeletal muscle, mestanolone is described as a very poor anabolic agent, similarly to androstanolone and mesterolone .

Pharmacokinetics

Mestanolone is orally active due to its C17α methyl group . The metabolism of mestanolone occurs in the liver .

Result of Action

The binding of mestanolone to androgen receptors triggers physiological responses that lead to increased muscle mass, improved strength, and rapid fat loss . These effects make mestanolone particularly valuable in strength training and bodybuilding, where it can enhance physical performance and facilitate swift gains in muscle mass .

Action Environment

The action of mestanolone can be influenced by various environmental factors. For instance, its use is prohibited in many sports due to potential misuse and health risks . Furthermore, non-medical use of mestanolone is generally illicit . Despite potential benefits in physical performance, careful consideration and professional medical consultation are essential due to known and potential risks associated with mestanolone use .

Biochemische Analyse

Biochemical Properties

Mestanolone interacts with various enzymes and proteins in biochemical reactions . The microbial transformation of Mestanolone with Macrophomina phaseolina and Cunninghamella blakesleeana has afforded seven metabolites . The structures of these metabolites were characterized .

Cellular Effects

Mestanolone and its metabolites exhibited moderate cytotoxicity against the HeLa cancer cell line (human cervical carcinoma) . All metabolites were noncytotoxic to 3T3 (mouse fibroblast) and H460 (human lung carcinoma) cell lines .

Molecular Mechanism

The molecular mechanism of Mestanolone involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Mestanolone vary with different dosages in animal models .

Metabolic Pathways

Mestanolone is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Mestanolone within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of mestanolone involves several steps. One common method starts with 4-androstene-3,17-dione (4AD) as the raw material. The process includes:

Acid-catalyzed reaction: with triethyl orthoformate in an organic solvent such as low-carbon alcohols to obtain an etherate.

Grignard addition reaction: with a methyl-magnesium-halide reagent in an organic solvent to form the alcohol of 17α-methyl-5α-androstanes.

Hydrogenation: catalyzed by palladium charcoal to obtain the ketone of 3-ethyoxyl androstane.

Acid-catalyzed hydrolysis: in organic solvents to yield mestanolone crude product.

Refinement: with alcohol and decolorization using activated carbon to achieve high purity.

Industrial Production Methods: The industrial production of mestanolone follows similar synthetic routes but is optimized for large-scale production. The process ensures high product purity, good yield, and cost-effectiveness. The raw materials used are readily available, and the solvents are efficiently recovered to reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: Mestanolone undergoes various chemical reactions, including:

Oxidation: Mestanolone can be oxidized to form different metabolites.

Reduction: Reduction of the 3-oxo group in mestanolone yields various products.

Hydroxylation: Microbial transformation can introduce hydroxyl groups at different positions on the steroid skeleton.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 monooxygenase systems in microorganisms.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydroxylation: Microbial enzymes, particularly from fungi, are used for regio- and stereo-selective hydroxylation.

Major Products:

- 17β-hydroxy-17α-methyl-5α-androsta-1-ene-3,11-dione

- 14α,17β-dihydroxy-17α-methyl-5α-androstan-3,11-dione

- 17β-hydroxy-17α-methyl-5α-androstan-1,14-diene-3,11-dione .

Vergleich Mit ähnlichen Verbindungen

Androstanolone (Dihydrotestosterone; DHT): Mestanolone is similar to androstanolone but is orally active.

Mesterolone: Another synthetic derivative of DHT, used for similar purposes but with different pharmacokinetics.

Oxandrolone: An anabolic steroid with a different structure but similar anabolic effects.

Uniqueness: Mestanolone is unique due to its strong androgenic effects and weak anabolic effects. Unlike other anabolic steroids, it does not convert to estrogen, reducing the risk of estrogenic side effects such as gynecomastia. Its oral activity also distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer |

521-11-9 |

|---|---|

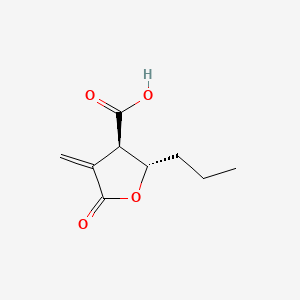

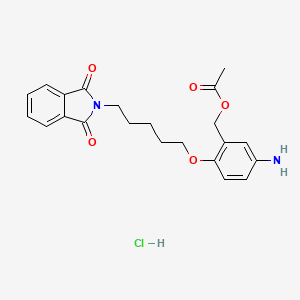

Molekularformel |

C20H32O2 |

Molekulargewicht |

304.5 g/mol |

IUPAC-Name |

(10S,13S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13?,15?,16?,17?,18-,19-,20-/m0/s1 |

InChI-Schlüssel |

WYZDXEKUWRCKOB-SCWDVOOWSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |

Isomerische SMILES |

C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CC[C@]4(C)O)C |

Kanonische SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |

Aussehen |

Solid powder |

melting_point |

192.5 °C |

Key on ui other cas no. |

521-11-9 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(17beta)-isomer of mestanolone (5beta,17alpha)-isomer of mestanolone (5beta,17beta)-isomer of mestanolone 17 alpha-methyl-17 beta-hydroxy-5 alpha-androstan-3-one 17 alpha-methyl-5 alpha-dihydrotestosterone 17 alpha-methylandrostan-17 beta-ol-3-one 17 beta-hydroxy-17-methyl-5 alpha-androstan-3-one 17-methyldihydrotestosterone 17alpha-methyl-DHT 17alpha-methyldihydrotestosterone 17beta-hydroxy-17alpha-methyl-5alpha-androstan-3-one mestaline mestanolone methylandrostanolone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)